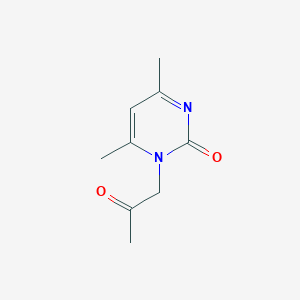
12-Iodooctadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Iodooctadecanoic acid is a long-chain fatty acid derivative with an iodine atom attached to the 12th carbon of the octadecanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-Iodooctadecanoic acid typically involves the iodination of octadecanoic acid. One common method is the halogenation of the fatty acid using iodine and a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride, with the addition of a halogen carrier like phosphorus trichloride to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where octadecanoic acid is treated with iodine in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product. The resulting compound is then purified through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 12-Iodooctadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding octadecanoic acid.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of octadecanoic acid.
Substitution: Formation of hydroxyl or amino derivatives of octadecanoic acid.
Wissenschaftliche Forschungsanwendungen
12-Iodooctadecanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including its interaction with cellular membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 12-Iodooctadecanoic acid involves its interaction with various molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. In biological systems, it may interact with lipid membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
12-Hydroxyoctadecanoic acid: A hydroxyl derivative with different chemical properties and applications.
12-Bromododecanoic acid: A bromine-substituted fatty acid with distinct reactivity and uses.
12-Aminododecanoic acid: An amino-substituted fatty acid used in the production of nylon and other polymers.
Uniqueness: 12-Iodooctadecanoic acid is unique due to the presence of the iodine atom, which imparts specific chemical reactivity and potential applications not shared by its analogs. The iodine atom’s size and electronegativity influence the compound’s physical and chemical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
73640-30-9 |
|---|---|
Molekularformel |
C18H35IO2 |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
12-iodooctadecanoic acid |
InChI |
InChI=1S/C18H35IO2/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17H,2-16H2,1H3,(H,20,21) |
InChI-Schlüssel |
CWGCJHSOJOAQMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate](/img/structure/B14437763.png)

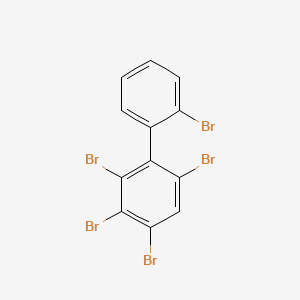
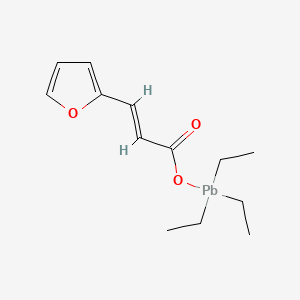
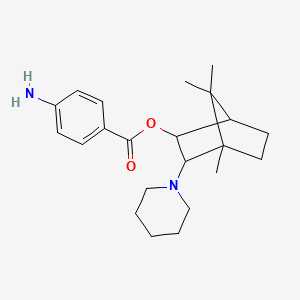
![2,2'-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid](/img/structure/B14437790.png)

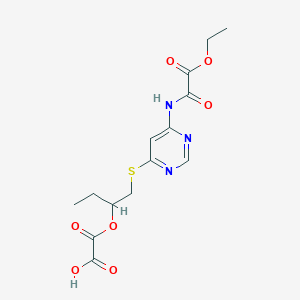
![4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14437808.png)
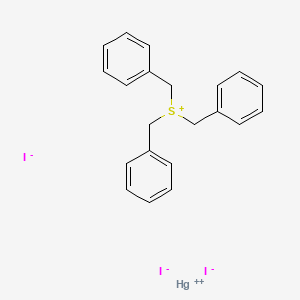

![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)
